2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is an organic compound with the molecular formula C13H15NO2. It is a derivative of dihydroquinoline, a class of compounds known for their diverse biological activities and industrial applications. This compound is particularly notable for its potential use as an antioxidant and its role in various chemical reactions.
Mechanism of Action
Target of Action
Dihydroquinolines and its derivatives, which include this compound, have been found to display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Mode of Action
It’s known that dihydroquinolines and its derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
It’s known that dihydroquinolines and its derivatives can influence various cellular defense mechanisms against oxidative stress .
Result of Action
It’s known that dihydroquinolines and its derivatives can regulate cellular metabolism and participate in cell proliferation .
Action Environment
It’s known that the synthesis of similar compounds can be cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of aniline with acetone in the presence of acidic catalysts. One common method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, allows for the efficient conversion of aniline and acetone to the desired product. These catalysts are preferred due to their high activity, selectivity, and ease of recovery .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antibacterial, antidiabetic, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as an antioxidant and in the development of therapeutic agents.
Industry: The compound is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): A closely related compound with similar antioxidant properties.
Quinoline: A parent compound with a wide range of biological activities.
Dihydroquinoline derivatives: Various derivatives with diverse applications in pharmaceuticals and materials science.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group enhances its solubility and allows for further functionalization, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWPMCWXLNOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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